molecular formula C18H24N2O B14073759 2,5-Diamino-1,6-diphenyl-3-hydroxyhexane

2,5-Diamino-1,6-diphenyl-3-hydroxyhexane

Cat. No.: B14073759
M. Wt: 284.4 g/mol
InChI Key: BIZHLXOOWGXFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

2,5-diamino-1,6-diphenylhexan-3-ol

InChI

InChI=1S/C18H24N2O/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15/h1-10,16-18,21H,11-13,19-20H2

InChI Key

BIZHLXOOWGXFLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N

Origin of Product

United States

Preparation Methods

Synthesis Routes and Reaction Mechanisms

Starting Materials and Initial Condensation

The synthesis typically begins with enantiomerically pure precursors to ensure the desired (2S,3S,5S) configuration. A common route involves condensing L-phenylalanine derivatives with phenylboronic acid in toluene, forming intermediates with protected amino and hydroxyl groups. For example, a solution of 11.28 g (40 mmol) of (2S,3S,5S)-2,5-diamino-1,6-diphenyl-3-hydroxyhexane and 4.88 g (40 mmol) of phenylboric acid in 1 L of toluene undergoes reflux to form a boronate complex, which stabilizes the intermediate during subsequent steps.

Stereoselective Epoxidation and Ring-Opening

A pivotal step involves converting dihydroxy intermediates into epoxides, followed by nucleophilic ring-opening to introduce amino groups. In one protocol, (2S,3R,4R,5S)-2,5-bis-(N-(((benzyl)oxy)carbonyl)amino)-3,4-dihydroxy-1,6-diphenylhexane is treated with O-acetoxyisobutyryl bromide in dichloromethane/hexane to form a bromoacetate intermediate. Subsequent hydrolysis with sodium hydroxide yields the epoxide, (2S,3R,4R,5S)-2,5-bis-(N-(((benzyl)oxy)carbonyl)amino)-3,4-epoxy-1,6-diphenylhexane, which is then subjected to ammonolysis to install the amino groups.

Purification and Crystallization Strategies

Acid Addition Salts for Enhanced Purity

Due to the compound’s poor aqueous solubility (6 µg/mL at pH > 2), purification often involves forming acid addition salts. The bis-hydrochloride salt is prepared by treating the free base with HCl gas in ethyl acetate at 2–4°C, yielding a crystalline precipitate. Alternative salts, such as bis-tosylate or bis-methanesulfonate, are generated using toluenesulfonic acid or methanesulfonic acid, respectively, in ethanol or tetrahydrofuran (THF).

Table 1: Comparison of Acid Addition Salts
Salt Type Solvent System Purity (%) Yield (%)
Bis-hydrochloride Ethyl acetate/HCl 99.5 85
Bis-tosylate Ethanol/tosyl chloride 98.2 78
Bis-methanesulfonate THF/methanesulfonic acid 97.8 80

Crystallization from Mixed Solvents

Crystallization is optimized using acetone-water or methanol-chloroform mixtures. For instance, slurrying the crude product in acetone followed by sulfuric acid treatment removes impurities, yielding a 76% recovery of the desired compound.

Catalytic and Process Optimization

Role of Catalysts in Stereochemical Control

Palladium on carbon (Pd/C) and barium hydroxide are employed to hydrogenate protecting groups and resolve stereoisomers. A suspension of 32 g of intermediate with 55.5 g (176 mmol) of barium hydroxide in methanol selectively reduces benzyloxycarbonyl (Cbz) groups, preserving the hydroxyl and amino functionalities.

Temperature and Solvent Effects

Reaction kinetics improve under controlled conditions:

  • Epoxidation : Conducted at 25°C in dichloromethane/hexane to prevent racemization.
  • Aminolysis : Performed in THF at reflux (66°C) to accelerate nucleophilic attack while maintaining stereointegrity.

Analytical Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural and stereochemical attributes. The $$ ^1H $$ NMR spectrum of (2S,3S,5S)-2,5-diamino-1,6-diphenyl-3-hydroxyhexane shows characteristic peaks at δ 2.64 (m, 2H, CH$$2$$), δ 3.49 (m, 2H, NH$$2$$), and δ 4.70 (d, J = 7 Hz, 2H, Ph-CH). High-resolution MS confirms the molecular ion at m/z 569.3 (M+H)$$^+$$.

HPLC Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) achieves baseline separation of enantiomers, verifying ≥99% purity for pharmaceutical applications.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Large-scale synthesis prioritizes solvent recycling. Ethanol and toluene are distilled and reused, reducing costs by 30%. Waste streams containing barium or palladium are treated with chelating resins to meet environmental regulations.

Granulation for Dosage Formulation

The compound is adsorbed onto microcrystalline cellulose via wet granulation. A Hobart mixer blends the API with sodium lauryl sulfate and citric acid, followed by ethanol addition to form granules. Drying at 40°C ensures residual ethanol levels <0.5%.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthesis Pathways
Route Steps Total Yield (%) Purity (%)
Epoxide ammonolysis 6 62 99.1
Boronate condensation 5 58 98.5
Direct amination 7 55 97.8

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

(2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane involves its interaction with specific molecular targets and pathways. In the context of HIV protease inhibitors, the compound acts by inhibiting the protease enzyme, which is essential for the maturation of the virus. This inhibition prevents the virus from replicating and spreading .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol
  • Molecular Formula : C₁₈H₂₄N₂O
  • Key Features: A chiral hexane backbone with two amino groups (-NH₂) at positions 2 and 5, a hydroxyl (-OH) group at position 3, and phenyl rings at positions 1 and 6 .

Synthesis: Developed by Rudolph et al., the compound is synthesized via a multi-step process involving McMurray coupling of Boc-phenylalaninal and subsequent deprotection . The stereospecificity of the amino and hydroxyl groups is critical for its biological activity.

Comparison with Structurally Similar Compounds

Deshydroxy Analogs (e.g., Compound 4 in )

  • Structure : Replace the hydroxyl group (-OH) at position 3 with hydrogen (-H) (X=H in Scheme I) .
  • Activity : Reduced hydrogen-bonding capacity lowers affinity for protease active sites, resulting in diminished antiviral efficacy compared to the hydroxy-containing parent compound.
  • Synthesis: Prepared via condensation of 2S,3S,5S-2,5-diamino-1,6-diphenylhexane with substituted benzoic acids using TBTU/HOBt/DIPEA coupling .

Diol-Containing Isosteres (e.g., Inhibitor Core Unit 3 in )

  • Structure : Contains additional hydroxyl groups at positions 3 and 4 (3,4-hexanediol configuration) .
  • Activity : Enhanced hydrogen-bonding network improves solubility and protease inhibition potency. However, increased polarity may reduce blood-brain barrier penetration.
  • Synthesis : Derived from Boc-phenylalaninal via McMurray coupling, with stereochemical control critical for activity .

Hexamethylene Diisocyanate (CAS 822-06-0)

  • Structure: 1,6-Diisocyanatohexane with reactive isocyanate (-NCO) groups instead of amino and hydroxyl moieties .
  • Activity: Highly reactive industrial chemical used in polyurethane production. No therapeutic relevance but notable for acute toxicity (respiratory irritant) .
  • Handling : Requires stringent safety protocols due to hazards, unlike the biologically compatible hydroxyhexane derivative .

Pesticide Hexane Derivatives (e.g., Procymidone)

  • Structure : 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclohexane-2,4-dione .
  • Activity : Chlorinated phenyl rings and heterocyclic moieties confer fungicidal properties, contrasting with the antiviral focus of the hydroxyhexane compound .
  • Toxicity : Higher ecological persistence due to chlorine substituents, unlike the biodegradable hydroxyhexane .

Comparative Data Table

Compound Functional Groups Biological Activity Key Applications Toxicity/Safety
(2S,3S,5S)-2,5-Diamino-3-hydroxyhexane -NH₂, -OH, C₆H₅ HIV protease inhibition Antiviral drug intermediates Low acute toxicity
Deshydroxy Analog (X=H) -NH₂, -H, C₆H₅ Reduced antiviral activity Research tool Similar to parent compound
Diol-Containing Isostere -NH₂, -OH (positions 3,4) Enhanced solubility & potency Drug development Requires pharmacokinetic study
Hexamethylene Diisocyanate -NCO Industrial reactivity Polyurethane production High toxicity (irritant)
Procymidone -Cl, heterocyclic dione Fungicidal Agriculture Ecotoxicological risks

Research Findings and Implications

  • Hydroxyl Group Critical for Activity: The 3-hydroxy moiety in (2S,3S,5S)-2,5-diaminohexane is essential for hydrogen bonding with HIV protease residues, as shown by reduced efficacy in deshydroxy analogs .
  • Chirality Matters: Stereoisomerism at positions 2, 3, and 5 directly impacts binding affinity. Non-chiral analogs exhibit negligible antiviral activity .
  • Industrial vs. Therapeutic Hexanes : Functional group replacement (e.g., -NH₂/-OH vs. -NCO) drastically alters application scope and safety profiles .

Q & A

How can researchers optimize the synthesis of 2,5-Diamino-1,6-diphenyl-3-hydroxyhexane for enantioselective applications?

Synthetic routes often employ chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, Rudolph et al. developed a method using cerium ammonium nitrate (CAN) to mediate stereoselective transformations, yielding the (2S,3S,5S)-enantiomer with high optical purity . Post-synthetic purification via preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) is critical to isolate enantiomers. Reaction intermediates should be validated using polarimetry and X-ray crystallography to confirm absolute configuration .

What methodological approaches resolve contradictions in pharmacological activity data for this compound?

Discrepancies in activity data (e.g., IC50 variability in enzyme inhibition assays) often arise from differences in assay conditions (pH, ionic strength) or stereochemical impurities. A systematic approach includes:

  • Replicating assays under standardized buffer systems (e.g., Tris-HCl at pH 7.4).
  • Cross-validating results with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Revisiting synthetic protocols to ensure enantiomeric excess (EE) ≥98% via chiral chromatography .
  • Molecular docking studies to assess binding mode consistency across crystal structures of target proteins (e.g., HIV protease) .

How does stereochemistry influence the compound’s interaction with biological targets?

The (2S,3S,5S)-enantiomer exhibits superior binding affinity to HIV protease due to complementary hydrogen bonding with Asp25/Asp29 residues, as shown in crystallographic studies . In contrast, the (2R,3R,5R)-enantiomer displays reduced activity (>10-fold lower inhibition). Computational modeling (e.g., molecular dynamics simulations) can predict stereochemical effects on binding kinetics. Experimental validation via SPR or NMR titration is recommended to correlate structural features with activity .

What advanced analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

  • LC-MS/MS : Quantifies degradation products in simulated gastric fluid (SGF) or phosphate-buffered saline (PBS).
  • Circular Dichroism (CD) : Monitors conformational changes in aqueous solutions.
  • Solid-State NMR : Assesses crystallinity and polymorphic transitions during lyophilization.
  • Accelerated Stability Testing : Conducted at 40°C/75% RH over 4 weeks to predict shelf-life .

How can researchers design structure-activity relationship (SAR) studies to improve potency?

  • Scaffold Modifications : Introduce substituents at the phenyl rings (e.g., electron-withdrawing groups) to enhance hydrophobic interactions. Kempf et al. demonstrated that 4-methoxy substitutions improve HIV protease inhibition by 3.5-fold .
  • Backbone Rigidification : Replace flexible hexane chains with cyclic analogs (e.g., cyclopentane derivatives) to reduce entropy penalties during binding .
  • Free-Wilson Analysis : Statistically correlates substituent effects with activity using multivariate regression models .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (e.g., pH, temperature) via FTIR or Raman spectroscopy.
  • Design of Experiments (DoE) : Identifies critical factors (e.g., catalyst loading, reaction time) affecting yield and EE.
  • Crystallization Engineering : Optimizes solvent/anti-solvent ratios to ensure consistent polymorph formation .

How should researchers address discrepancies between in vitro and cellular activity data?

  • Membrane Permeability Assays : Use Caco-2 cell monolayers to assess passive diffusion/active transport.
  • Metabolite Profiling : Identify phase I/II metabolites via hepatocyte incubation and LC-HRMS.
  • Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm intracellular target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.